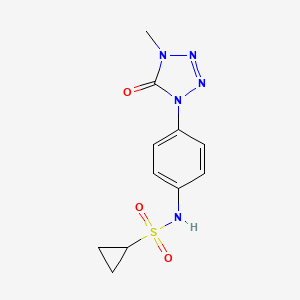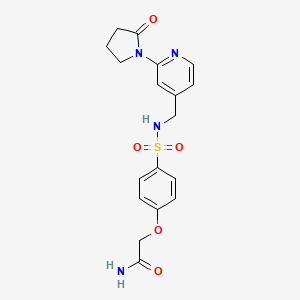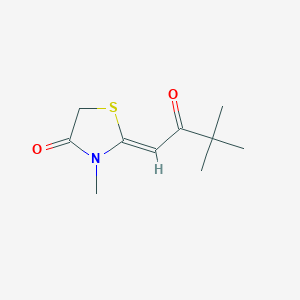![molecular formula C24H23N5O4 B2971643 3-benzyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-71-9](/img/structure/B2971643.png)
3-benzyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-benzyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains several functional groups including a benzyl group, a dimethoxyphenyl group, and a purine dione group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core purine structure, followed by various substitutions to add the benzyl, dimethoxyphenyl, and methyl groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is a key structural feature found in many biological molecules, including DNA and RNA. The benzyl and dimethoxyphenyl groups are aromatic and could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The purine ring might be involved in hydrogen bonding interactions, while the benzyl and dimethoxyphenyl groups could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and affect its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationships
A series of novel arylpiperazinylalkyl purine diones and triones were synthesized, showing affinity for serotoninergic and dopaminergic receptors. These compounds, including various substitutions at the purine nucleus, exhibit a range of receptor activities, indicating their potential for further pharmacological exploration (Zagórska et al., 2015).
Receptor Affinity and Pharmacological Evaluation
Derivatives of imidazo[2,1-f]purine-2,4-dione showed potent ligand activity at 5-HT1A receptors, suggesting their potential for developing new drugs with anxiolytic and antidepressant activity (Zagórska et al., 2009).
Selective Adenosine Receptor Antagonists
Purine derivatives have been identified as potent and selective antagonists for the A3 adenosine receptor, highlighting their significance in designing drugs targeting this receptor (Baraldi et al., 2008).
Dual-Target Directed Ligands
Compounds based on the xanthine scaffold were designed as dual-target-directed ligands combining adenosine receptor antagonistic activity with blockade of monoamine oxidase B. These findings suggest their potential application in treating neurodegenerative diseases (Załuski et al., 2019).
Luminescence Sensing
Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate show selective sensitivity to benzaldehyde derivatives, indicating their use as fluorescence sensors (Shi et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of action
The presence of the imidazo[2,1-f]purine moiety might suggest potential interactions with purinergic receptors or enzymes involved in purine metabolism .
Biochemical pathways
Given the presence of the imidazo[2,1-f]purine moiety, it might be involved in pathways related to purine metabolism or signaling .
Eigenschaften
IUPAC Name |
2-benzyl-6-(2,4-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-15-13-27-20-21(25-23(27)29(15)18-11-10-17(32-3)12-19(18)33-4)26(2)24(31)28(22(20)30)14-16-8-6-5-7-9-16/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCVAODGGWNNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-difluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2971560.png)



![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2971568.png)

![ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2971572.png)

![3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2971575.png)
![2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2971576.png)

![1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2971579.png)
![Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2971580.png)
